molecular formula C10H19N B1463544 8-Methyl-2-azaspiro[4.5]decane CAS No. 1217862-26-4

8-Methyl-2-azaspiro[4.5]decane

Cat. No.: B1463544
CAS No.: 1217862-26-4
M. Wt: 153.26 g/mol
InChI Key: SGJOFPWLAFWQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-2-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.26 g/mol. The purity is usually 95%.
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Biological Activity

8-Methyl-2-azaspiro[4.5]decane is a bicyclic compound characterized by a spiro structure that includes both nitrogen and carbon atoms. This unique configuration contributes to its diverse biological activities and potential therapeutic applications. The compound's molecular formula is C10H15NC_{10}H_{15}N with a molecular weight of approximately 181.23 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly receptors and enzymes.

Target Receptors

Research indicates that this compound may interact with delta opioid receptors, similar to other compounds in its class. If it acts as a delta opioid receptor agonist, it could exhibit antinociceptive effects , which may be beneficial in pain management but could also lead to adverse effects such as convulsions.

Biochemical Interactions

The compound has been shown to influence several biochemical pathways:

  • Enzyme Interactions : It can act as an inhibitor or activator of specific enzymes involved in metabolic processes.
  • Cell Signaling Modulation : It may affect cell signaling pathways by binding to receptors or interacting with intracellular signaling molecules, thereby influencing gene expression and cellular metabolism.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntinociceptivePotential agonist for delta opioid receptors leading to pain relief.
AnticonvulsantExhibits anticonvulsant properties in various animal models .
AntiviralDemonstrated activity against human coronavirus 229E with low cytotoxicity .
MyelostimulatingPotential applications in enhancing bone marrow function in myelodepressive conditions.

Case Studies and Research Findings

Recent studies have highlighted the various biological activities associated with this compound and its derivatives.

Anticonvulsant Activity

A study evaluated the anticonvulsant efficacy of several derivatives, including this compound derivatives in models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The most active derivatives were effective at doses ranging from 100 mg/kg to 300 mg/kg, indicating significant potential for treating epilepsy .

Antiviral Properties

Another study focused on the antiviral activity of a series of azaspiro compounds against human coronavirus 229E. Compounds with a methyl substituent at the C-2 position were found to be particularly effective, suggesting that structural modifications can enhance antiviral efficacy while maintaining low cytotoxicity .

Myelostimulating Effects

In models of myelodepressive syndromes induced by cyclophosphamide, derivatives of azaspiro compounds exhibited myelostimulating activity, suggesting potential therapeutic applications in hematology for improving bone marrow function.

Properties

IUPAC Name

8-methyl-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9-2-4-10(5-3-9)6-7-11-8-10/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJOFPWLAFWQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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